ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl acetyl moiety linked to an ortho-substituted ethyl benzoate ester. The ortho-substituted benzoate ester may influence steric and electronic properties, distinguishing it from para-substituted analogs .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-3-33-23(31)19-11-4-5-12-20(19)25-21(30)16-34-24-27-26-22(29(24)28-13-6-7-14-28)17-9-8-10-18(15-17)32-2/h4-15H,3,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANRRYISTIPYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that exhibits significant biological activity. This compound is part of a broader class of triazole derivatives, which have been studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The molecular formula of the compound is , and it features several key functional groups that contribute to its biological activity:
- Triazole Ring : Known for its role in various biological interactions.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyrrole Moiety : Associated with various pharmacological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas based on existing literature:
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, a related triazole compound was reported to have an IC50 value indicating effective inhibition of microbial growth .
Anticancer Properties
Research indicates that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study focusing on the structure-activity relationship (SAR) of triazole compounds revealed that modifications to the phenyl ring significantly impacted cytotoxicity against cancer cell lines . The presence of the methoxy group in this compound may enhance its anticancer potential.
Anti-inflammatory Effects
Some studies suggest that similar compounds can modulate inflammatory responses. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the pyrrole and triazole rings may contribute to these effects through interaction with specific receptors involved in inflammatory pathways.
Case Studies and Research Findings
A review of literature reveals several case studies where triazole derivatives have been tested for their biological activities:
| Compound | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Triazole A | Antimicrobial | 24 µM | |
| Triazole B | Anticancer (HeLa Cells) | 35 µM | |
| Triazole C | Anti-inflammatory (COX Inhibition) | 50 µM |
These findings suggest that this compound could exhibit similar or enhanced biological activities due to its unique structural features.
Comparison with Similar Compounds
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate (C24H22ClN5O3S)
- Key Differences :
- Substituent on Triazole : 4-Chlorobenzyl (lipophilic, electron-withdrawing) vs. 3-methoxyphenyl (electron-donating methoxy group).
- Benzoate Position : Para-substituted (4-position) vs. ortho-substituted (2-position) in the target compound.
- Molecular Weight : 495.982 g/mol (chlorobenzyl analog) vs. ~493.5 g/mol (estimated for target compound) .
| Property | Target Compound | Chlorobenzyl Analog |
|---|---|---|
| Triazole Substituent | 3-Methoxyphenyl | 4-Chlorobenzyl |
| Benzoate Position | Ortho (2-position) | Para (4-position) |
| Molecular Formula | C24H23N5O4S (estimated) | C24H22ClN5O3S |
| Polarity | Moderate (methoxy enhances polarity) | Higher lipophilicity (Cl substituent) |
- Ortho substitution introduces steric hindrance, which could reduce rotational freedom and affect binding to biological targets compared to the para-substituted analog .
Pyrazole and Thiophene Derivatives
Compounds like (E)-butyl 4-[[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]diazenyl]benzoate (SI96) and thiophene-based derivatives (e.g., ) feature pyrazole or thiophene cores instead of triazoles. These systems exhibit distinct electronic profiles:
- Pyrazole : Aromatic, planar, and capable of π-π stacking but less rigid than triazoles.
- Thiophene : Electron-rich sulfur-containing heterocycle with enhanced metabolic stability compared to triazoles .
Physicochemical and Pharmacokinetic Properties
- Solubility : The ortho-substituted benzoate in the target compound may reduce aqueous solubility compared to para-substituted analogs due to steric effects .
- Metabolic Stability : Methoxy groups are prone to demethylation, whereas chlorobenzyl groups may resist metabolic degradation, suggesting divergent pharmacokinetic profiles .
Research Findings and Validation
- Structural Validation : Crystallographic tools like SHELX and ORTEP-3 () are critical for confirming molecular geometry, particularly for ortho-substituted systems where steric clashes may distort planar arrangements .
- Activity Trends : While direct biological data for the target compound are unavailable, chlorobenzyl analogs () have shown moderate enzyme inhibition in preliminary studies, suggesting that the methoxy variant may exhibit altered binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
